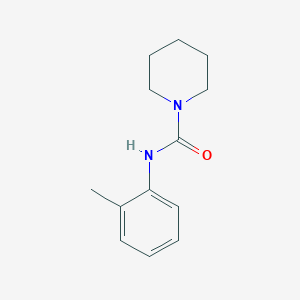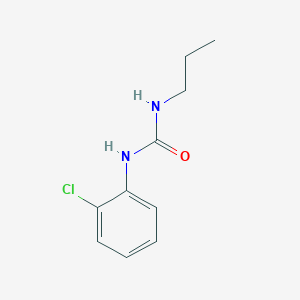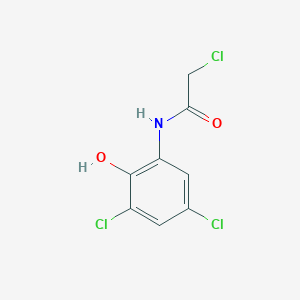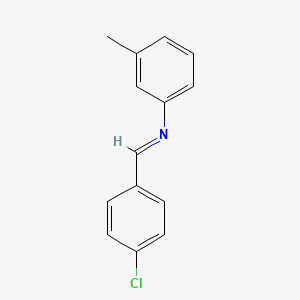
N-(4-Chlorobenzylidene)-2-morpholinoethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorobenzylidène)-2-morpholinoéthylamine est un composé organique qui appartient à la classe des bases de Schiff. Les bases de Schiff sont caractérisées par la présence d'une double liaison carbone-azote avec l'atome d'azote lié à un groupe aryle ou alkyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(4-Chlorobenzylidène)-2-morpholinoéthylamine implique généralement la réaction de condensation entre le 4-chlorobenzaldéhyde et la 2-morpholinoéthylamine. La réaction est généralement effectuée dans un solvant d'éthanol avec un catalyseur acide tel que l'acide chlorhydrique. Le mélange est chauffé à reflux pendant plusieurs heures pour assurer une réaction complète, et le produit est ensuite purifié par recristallisation .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. Les conditions de réaction sont optimisées pour garantir une pureté élevée et un minimum de sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-Chlorobenzylidène)-2-morpholinoéthylamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la base de Schiff en son amine correspondante.
Substitution : L'atome de chlore dans le cycle benzylidène peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Le principal produit est l'oxyde de benzaldéhyde correspondant.
Réduction : Le principal produit est l'amine correspondante.
Substitution : Les principaux produits dépendent du nucléophile utilisé, mais comprennent généralement des dérivés benzylidène substitués.
Applications de la recherche scientifique
N-(4-Chlorobenzylidène)-2-morpholinoéthylamine a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme ligand en chimie de coordination et comme intermédiaire en synthèse organique.
Biologie : Le composé a été étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Industrie : Il est utilisé dans la production de colorants et de pigments en raison de ses propriétés chromophores.
Mécanisme d'action
Le mécanisme d'action de N-(4-Chlorobenzylidène)-2-morpholinoéthylamine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, ses effets anti-inflammatoires sont attribués à l'inhibition des cytokines pro-inflammatoires telles que le TNF-α et l'IL-1β. Le composé peut également interagir avec les récepteurs H1 de l'histamine, contribuant à son activité antihistaminique .
Applications De Recherche Scientifique
N-(4-Chlorobenzylidene)-2-morpholinoethylamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-(4-Chlorobenzylidene)-2-morpholinoethylamine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound may also interact with histamine H1 receptors, contributing to its antihistaminic activity .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-Nitrobenzylidène)aniline : Structure similaire, mais avec un groupe nitro au lieu d'un atome de chlore.
N-(4-Méthylbenzylidène)-4-méthylaniline : Contient un groupe méthyle au lieu d'un atome de chlore.
Cyanure de benzyle : Bien que structurellement différent, il partage certaines caractéristiques de réactivité chimique.
Unicité
N-(4-Chlorobenzylidène)-2-morpholinoéthylamine est unique en raison de sa combinaison spécifique d'un groupe morpholino et d'une fraction chlorobenzylidène. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
71320-85-9 |
|---|---|
Formule moléculaire |
C13H17ClN2O |
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)methanimine |
InChI |
InChI=1S/C13H17ClN2O/c14-13-3-1-12(2-4-13)11-15-5-6-16-7-9-17-10-8-16/h1-4,11H,5-10H2 |
Clé InChI |
QXXMAICCQDCKQT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)

![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)
![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)


![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)

![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)



